Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Mechanism of Action
Target of Action
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor for Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for a variety of cytokines and growth factors, and their inhibition can lead to the modulation of immune responses and cell growth .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is believed to inhibit the activity of Janus kinases by binding to the ATP-binding site of these enzymes, thereby preventing the phosphorylation and activation of downstream signaling proteins .
Biochemical Pathways
The inhibition of Janus kinases by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The inhibition of Janus kinases and the subsequent modulation of the JAK-STAT signaling pathway can lead to a variety of cellular effects. These effects can include the modulation of immune responses and the inhibition of cell growth . This makes this compound a potential therapeutic agent for conditions such as inflammation and cancer .
Biochemical Analysis
Biochemical Properties
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been shown to inhibit certain enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular processes. Additionally, this compound can bind to receptor proteins, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving cAMP and cGMP . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, increased cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins and subsequent changes in cellular functions. Moreover, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with phosphodiesterases prevents the breakdown of cAMP and cGMP, thereby prolonging their signaling effects . Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These interactions highlight the compound’s versatility in affecting various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Short-term studies have shown immediate effects on enzyme inhibition and cell signaling, while long-term studies indicate potential cumulative effects on cellular functions. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been observed to enhance certain physiological functions by modulating enzyme activity and signaling pathways . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting the compound into various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate involves the use of enaminonitriles and benzohydrazides. This catalyst-free, additive-free, and eco-friendly method is performed under microwave conditions. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar methodologies with optimizations for yield and purity. The use of microwave irradiation and eco-friendly conditions makes this process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate can be compared with other triazolopyridine derivatives, such as:
7-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-amine: Similar structure but with an amine group instead of a carboxylate ester.
[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid: The carboxylic acid analog of the methyl ester compound.
[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide: Contains a carboxamide group instead of a carboxylate ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-9-5-10-11(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWWOACWUHQYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470793 | |
Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868362-22-5 | |
Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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